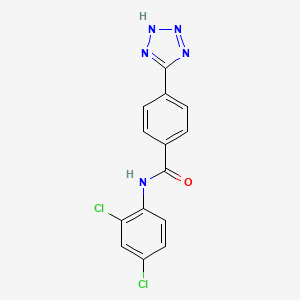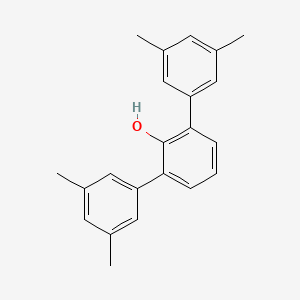![molecular formula C15H23N7O5 B15159916 N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine CAS No. 863678-64-2](/img/structure/B15159916.png)
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine is a complex organic compound derived from L-tyrosine, an aromatic, polar, non-essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine typically involves multi-step organic reactions. The process begins with the derivatization of L-tyrosine, which includes the conversion of the α-amino group to a carbonyl group using enzymes such as L-amino acid dehydrogenase, L-tyrosine aminotransferases, and L-amino acid oxidase
Industrial Production Methods
Industrial production of this compound may utilize microbial fermentation and enzymatic catalysis due to their specificity and efficiency. These methods offer advantages such as good enantioselectivity and atom economy, although they may require complex separation and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, modulating signal transduction pathways, or binding to receptors. These interactions can lead to various biological effects, such as altering cellular metabolism or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
L-3,4-dihydroxyphenylalanine (L-DOPA): A derivative of L-tyrosine used in the treatment of Parkinson’s disease.
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
4-hydroxyphenylpyruvic acid: An intermediate in the catabolism of tyrosine.
Uniqueness
N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine is unique due to its specific structural features and the presence of hydrazinylmethylidene groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
863678-64-2 |
|---|---|
Fórmula molecular |
C15H23N7O5 |
Peso molecular |
381.39 g/mol |
Nombre IUPAC |
(2S)-2-[3,4-bis(hydrazinylmethylideneamino)butanoylamino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H23N7O5/c16-20-7-18-6-10(19-8-21-17)5-14(25)22-11(15(26)27)3-9-1-2-12(23)13(24)4-9/h1-2,4,7-8,10-11,23-24H,3,5-6,16-17H2,(H,18,20)(H,19,21)(H,22,25)(H,26,27)/t10?,11-/m0/s1 |
Clave InChI |
ZSFAMFAOHRHYSM-DTIOYNMSSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC(CN=CNN)N=CNN)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CC(CN=CNN)N=CNN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
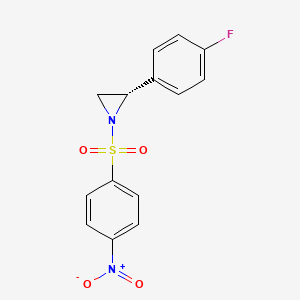
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
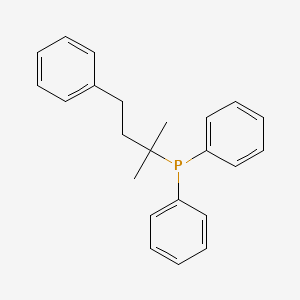
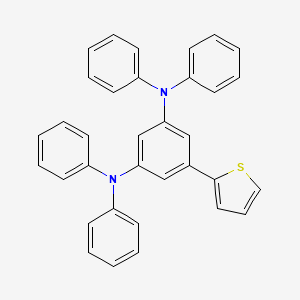
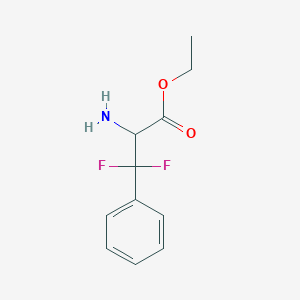
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
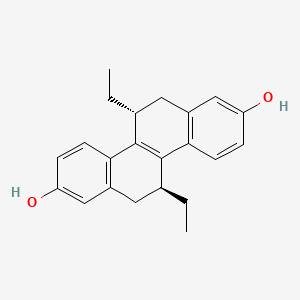
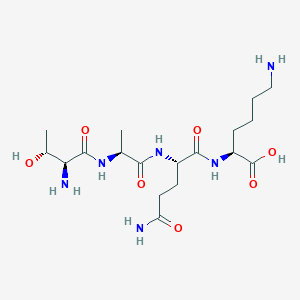
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
